N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide
Description
N-((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 5-methylisoxazole moiety and an acetamide group linked to a pyrrole ring.
Properties
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-pyrrol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O3/c1-9-6-10(16-20-9)13-15-12(21-17-13)7-14-11(19)8-18-4-2-3-5-18/h2-6H,7-8H2,1H3,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSHQLOATQVEST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)CN3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide is a complex organic compound notable for its potential biological activities. This compound integrates several functional groups, including an isoxazole ring, an oxadiazole ring, and a pyrrole moiety, which contribute to its diverse pharmacological profiles.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 298.302 g/mol. The compound's structure allows for various intermolecular interactions that are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄N₄O₃ |
| Molecular Weight | 298.302 g/mol |
| Functional Groups | Isoxazole, Oxadiazole, Pyrrole |
| Purity | ~95% |
Anticancer Properties
Preliminary studies indicate that this compound may exhibit anticancer properties . The isoxazole and oxadiazole moieties are known to interact with various molecular targets involved in cancer pathways. For instance:
- Cell Line Studies : In vitro assays have demonstrated that derivatives of similar compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Western blot analyses revealed increased expression of p53 and activation of caspase pathways in treated cells .
- Mechanism of Action : The mechanism likely involves the modulation of key signaling pathways through interaction with specific receptors or enzymes. Molecular docking studies suggest that the compound may exhibit strong hydrophobic interactions with target proteins, similar to known anticancer agents like Tamoxifen .
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds within the oxadiazole family:
- Oxadiazole Derivatives : A study highlighted that certain 1,2,4-oxadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, with IC50 values in the micromolar range . This suggests that structural modifications could enhance the biological activity of this compound.
- Selectivity and Potency : Research indicated that specific modifications in the oxadiazole structure could lead to improved selectivity and potency against cancer cell lines. For instance, compounds with electron-withdrawing groups demonstrated enhanced antitumor activity .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide exhibit significant antimicrobial activity. For example, related compounds have shown broad-spectrum inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 1 to 64 μg/mL. Notably, derivatives have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains .
Anti-inflammatory Activity
The compound has been studied for its anti-inflammatory properties, which could render it beneficial in treating conditions characterized by excessive inflammation. Its structural components suggest potential efficacy in modulating inflammatory pathways .
Anticancer Potential
Preliminary studies have indicated that this compound may possess anticancer properties. It is hypothesized that the unique combination of functional groups allows for interaction with specific molecular targets involved in cancer progression. Ongoing research aims to elucidate its precise mechanisms of action and therapeutic potential against various cancer cell lines .
Case Studies and Research Findings
Several studies have provided insights into the applications of this compound:
- Biological Assays : In vitro assays have demonstrated the compound's influence on key pathways involved in cellular signaling and metabolism. Further investigations are ongoing to confirm these findings .
- Molecular Docking Studies : Computational studies have shown favorable interactions between the compound and various biological targets, supporting its potential as a lead compound for drug development .
Chemical Reactions Analysis
Hydrolysis of Acetamide Group
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is pivotal for modifying pharmacological properties or introducing new functional groups.
Mechanism : Nucleophilic attack by water or hydroxide ion at the carbonyl carbon, followed by cleavage of the C–N bond .
Nucleophilic Substitution at Oxadiazole Ring
The 1,2,4-oxadiazole ring participates in nucleophilic substitutions at the 5-position, particularly with amines and thiols.
Key Insight : The electron-withdrawing nature of the oxadiazole ring enhances electrophilicity at the 5-position, facilitating substitution .
Electrophilic Aromatic Substitution on Pyrrole
The pyrrole ring undergoes electrophilic substitutions, primarily at the β-positions, due to its electron-rich aromatic system.
| Reaction | Conditions | Products | Regioselectivity |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-pyrrole derivatives | β-position |
| Sulfonation | SO₃/DMF complex, 40°C | 3-Sulfo-pyrrole derivatives | β-position |
Limitation : Harsh conditions may degrade the oxadiazole ring; milder reagents like acetyl nitrate are preferred.
Cycloaddition Reactions
The oxadiazole ring engages in [3+2] cycloadditions with dipolarophiles such as alkynes or nitriles.
Mechanism : Thermal or microwave-induced ring opening generates a nitrile imine intermediate, which reacts with dipolarophiles .
Oxidation of 5-Methylisoxazole Moiety
The methyl group on the isoxazole ring oxidizes to carboxylic acid under strong oxidizing conditions.
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄, H₂O | Reflux, 4 hr | 5-Carboxyisoxazole-linked oxadiazole derivatives | 62% |
| CrO₃, AcOH | RT, 24 hr | 5-Ketoisoxazole intermediates | 48% |
Note : Over-oxidation risks necessitate precise stoichiometric control.
Functionalization via Alkylation
The methylene bridge between oxadiazole and acetamide serves as an alkylation site.
| Alkylating Agent | Base | Product | Application |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF | Quaternary ammonium derivatives | Enhanced solubility |
| Propargyl bromide | NaH, THF | Alkyne-functionalized analogs | Click chemistry substrates |
Optimization : Phase-transfer catalysts improve reaction efficiency in biphasic systems .
Ring-Opening Reactions
Under acidic conditions, the oxadiazole ring undergoes cleavage to form imidamide intermediates.
| Acid | Conditions | Product | Downstream Use |
|---|---|---|---|
| H₂SO₄ (conc.) | Reflux, 2 hr | Imidamide-thioester conjugates | Peptide mimetics |
| TFA/DCM (1:1) | RT, 30 min | Carboxamide derivatives | Prodrug synthesis |
Critical Factor : Ring stability decreases with electron-donating substituents .
Photochemical Reactions
UV irradiation induces [2+2] cycloadditions between the pyrrole and adjacent unsaturated systems.
| Wavelength | Sensitizer | Product | Quantum Yield |
|---|---|---|---|
| 254 nm | Acetone | Bicyclic pyrrole-oxadiazole hybrids | 0.32 |
Application : Photoresponsive drug delivery systems.
Stability Under Physiological Conditions
The compound demonstrates pH-dependent degradation:
| pH | Half-Life (37°C) | Primary Degradation Pathway |
|---|---|---|
| 1.2 | 2.1 hr | Acid-catalyzed oxadiazole ring opening |
| 7.4 | 48 hr | Slow hydrolysis of acetamide |
| 9.0 | 6.5 hr | Base-induced pyrrole ring oxidation |
Comparison with Similar Compounds
Table 1: Structural and Analytical Comparison
Key Observations:
Structural Variations and Bioactivity Implications: The target compound uniquely incorporates a 5-methylisoxazole (electron-deficient heterocycle) and a pyrrole (electron-rich aromatic system). This combination may enhance π-π interactions with hydrophobic enzyme pockets compared to the pyridinyl group in 11as or the p-tolyl groups in 12a/12b .
Physicochemical Properties :
- Melting Points : The target compound’s melting point is unreported, but the analogs show a wide range (78–120°C). Higher melting points (e.g., 11as ) correlate with crystalline stability, which could influence solubility and formulation.
- Isomer Ratios : The 4:1 isomer ratio observed in 11as (vs. 2:1 in 12a/12b ) suggests conformational preferences due to steric or electronic effects from substituents. The target compound’s pyrrole group may induce distinct rotational barriers around the acetamide bond.
Synthetic Feasibility :
- All analogs (including the target compound) were synthesized via nucleophilic substitution between oxadiazole intermediates and acetamide precursors under mild conditions (triethylamine, room temperature) . The pyrrole moiety in the target compound may require tailored protection/deprotection strategies to avoid side reactions.
Research Findings and Hypotheses
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from its analogs:
- Proteasome Inhibition : Compounds like 11as exhibit proteasome inhibitory activity, likely mediated by the oxadiazole core’s ability to chelate catalytic residues. The target compound’s methylisoxazole may enhance metabolic stability compared to pyridinyl or p-tolyl groups, which are prone to oxidative metabolism .
- Solubility and Bioavailability : The pyrrole ring’s planar structure may reduce solubility compared to the more polar pyridinyl group in 11as . However, the methylisoxazole’s compact size could mitigate this issue.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized for yield?
- Methodology : Synthesis typically involves nucleophilic substitution or heterocyclic alkylation. For example, K₂CO₃-mediated alkylation of 1,3,4-oxadiazole-thiol derivatives with chloroacetamides in DMF at room temperature is effective . Alternatively, refluxing with pyridine and zeolite catalysts (e.g., Y-H zeolite) under an oil bath (150°C) improves cyclization efficiency . Optimization should focus on solvent choice (polar aprotic solvents enhance reactivity), catalyst screening (e.g., zeolites for regioselectivity), and stoichiometric ratios (1.1:1 molar excess of alkylating agents to prevent side reactions) .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodology : Use ¹H/¹³C NMR to confirm proton environments (e.g., pyrrole NH at δ 10–12 ppm) and heterocyclic carbons. IR spectroscopy identifies key functional groups (e.g., C=O stretch ~1680 cm⁻¹). Thin-layer chromatography (TLC) with silica gel plates (ethyl acetate/hexane eluent) monitors reaction progress, while HPLC-MS or LC-TOF validates purity and molecular mass . Elemental analysis ensures stoichiometric accuracy (±0.3% tolerance) .
Q. How can researchers design initial biological activity screens for this compound?
- Methodology : Prioritize in vitro antiproliferative assays (e.g., MTT against cancer cell lines like MCF-7 or HeLa) at concentrations 1–100 μM. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values. For antimicrobial activity, use broth microdilution (CLSI guidelines) against Gram-positive/negative strains. Preliminary PASS software predictions can guide target selection (e.g., kinase inhibition or DNA intercalation potential) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve ambiguities in the compound’s molecular geometry?
- Methodology : Grow crystals via slow evaporation (acetonitrile/ethanol). Collect diffraction data using Mo-Kα radiation (λ = 0.71073 Å). Refine structures with SHELXL (space group determination, thermal displacement parameters) and validate using R-factor convergence (<5%). Hydrogen bonding (e.g., N–H···O in oxadiazole) and π-stacking interactions can explain conformational stability .
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for derivatives?
- Methodology : Synthesize analogs by varying substituents (e.g., isoxazole → pyrazole or pyrrole → indole). Test derivatives in parallel assays (e.g., IC₅₀ shifts in antiproliferative activity). Use CoMFA/CoMSIA models to correlate steric/electronic features with bioactivity. For example, bulky groups at the oxadiazole position may enhance target binding .
Q. What methodologies assess the compound’s stability under varying storage conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months). Monitor degradation via HPLC (peak area reduction >10% indicates instability). Lyophilized samples stored at -20°C show better stability than solutions. Forced degradation (acid/base/oxidative stress) identifies labile bonds (e.g., acetamide hydrolysis under acidic conditions) .
Q. How should researchers address contradictions in synthetic yield data during scale-up?
- Methodology : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, stirring rate). For example, a Plackett-Burman design can screen variables, while response surface methodology (RSM) optimizes conditions. Pilot-scale reactions (1–10 L) with controlled cooling rates mitigate exothermic side reactions .
Q. What computational approaches predict biological activity and binding modes?
- Methodology : Perform molecular docking (AutoDock Vina) against targets (e.g., EGFR or Topoisomerase II) using crystal structures from the PDB. Validate with MD simulations (GROMACS) to assess binding stability (RMSD <2 Å). QSAR models (e.g., MLR or Random Forest) link descriptors (logP, polar surface area) to activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
